

# Technical Guide: Spectroscopic Profile of 2-Ethoxyethyl 2-Chloroacetate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: B1604769

[Get Quote](#)

## Executive Summary

**2-Ethoxyethyl 2-chloroacetate** (CAS: 60682-94-2) is a bifunctional alkylating agent and intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors. Structurally, it combines a reactive

-haloester moiety with an ethylene glycol ether (Cellosolve) tail. This dual functionality makes it a critical building block for introducing the ethoxyethyl side chain—a common pharmacophore for modifying solubility and lipophilicity in drug design.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) and synthesis protocol, designed for researchers requiring high-fidelity data for structural validation.

## Chemical Identity & Physical Properties[1][2][3][4][5] [6][7][8]

Property	Data
IUPAC Name	2-ethoxyethyl 2-chloroacetate
Common Synonyms	Chloroacetic acid 2-ethoxyethyl ester; Cellosolve chloroacetate
CAS Registry Number	60682-94-2
Molecular Formula	
Molecular Weight	166.60 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~215–220 °C (Predicted/Homologue extrapolation)
Solubility	Soluble in chloroform, dichloromethane, ethanol; sparingly soluble in water.[1]

## Synthesis Protocol

Objective: Preparation of high-purity **2-ethoxyethyl 2-chloroacetate** via esterification.

## Reaction Mechanism

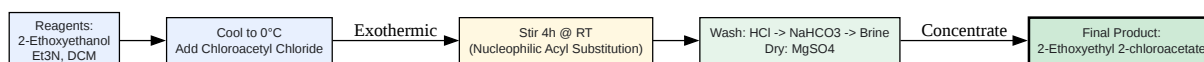
The synthesis proceeds via the nucleophilic attack of 2-ethoxyethanol on chloroacetyl chloride, releasing HCl. This method is preferred over Fischer esterification (using chloroacetic acid) due to higher yields and easier workup.

## Step-by-Step Methodology

- Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
- Reagents:
  - 2-Ethoxyethanol (Cellosolve): 0.1 mol (9.0 g)
  - Triethylamine (Et<sub>3</sub>N): 0.11 mol (11.1 g) [Base scavenger]

- Dichloromethane (DCM): 150 mL [Anhydrous solvent]
- Chloroacetyl chloride: 0.105 mol (11.8 g)
- Procedure:
  - Dissolve 2-ethoxyethanol and triethylamine in DCM. Cool the mixture to 0°C in an ice bath.
  - Add chloroacetyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.
  - Allow the mixture to warm to room temperature and stir for 4 hours.
- Workup:
  - Quench with ice water (50 mL).
  - Wash the organic layer with 1M HCl (to remove excess amine), saturated (to remove acid), and brine.
  - Dry over anhydrous and concentrate in vacuo.
- Purification: Distillation under reduced pressure (if necessary) or filtration through a silica plug.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-ethoxyethyl 2-chloroacetate** via acid chloride method.

# Spectroscopic Analysis

## A. Proton NMR ( NMR)

Solvent:

, 400 MHz

The spectrum is characterized by the distinct singlet of the

-chloromethyl group and the pattern of the ethoxyethyl chain.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Fragment
4.35	Multiplet/Triplet	2H		
4.09	Singlet	2H		
3.68	Multiplet/Triplet	2H		
3.53	Quartet ( Hz)	2H		
1.21	Triplet ( Hz)	3H		

Interpretation Logic:

- 4.09 (s): The -protons are significantly deshielded by both the carbonyl and the chlorine atom, appearing as a characteristic singlet.
- 4.35 (m): The methylene group directly attached to the ester oxygen is deshielded by the electronegative oxygen, shifting it downfield compared to the ether-linked methylene.
- 3.68 & 3.53: The ether linkage protons appear in the standard 3.5–3.7 ppm range.

## B. Carbon NMR ( NMR)

Solvent:

, 100 MHz

Chemical Shift ( , ppm)	Assignment	Note
167.5		Carbonyl carbon (Ester)
68.8		Ether carbon (internal)
66.5		Ether carbon (terminal ethyl)
64.8		Ester-linked methylene
40.9		-Carbon
15.1		Methyl group

## C. Infrared Spectroscopy (FT-IR)

Method: Neat liquid film (ATR)

Wavenumber ( )	Vibration Mode	Functional Group
2980–2870	C-H Stretch	Alkyl chain ( )
1755–1740	C=O Stretch	Ester (shifted higher due to -Cl)
1290–1180	C-O Stretch	Ester (C-O-C asymmetric)
1120	C-O-C Stretch	Ether linkage
785	C-Cl Stretch	Alkyl Chloride

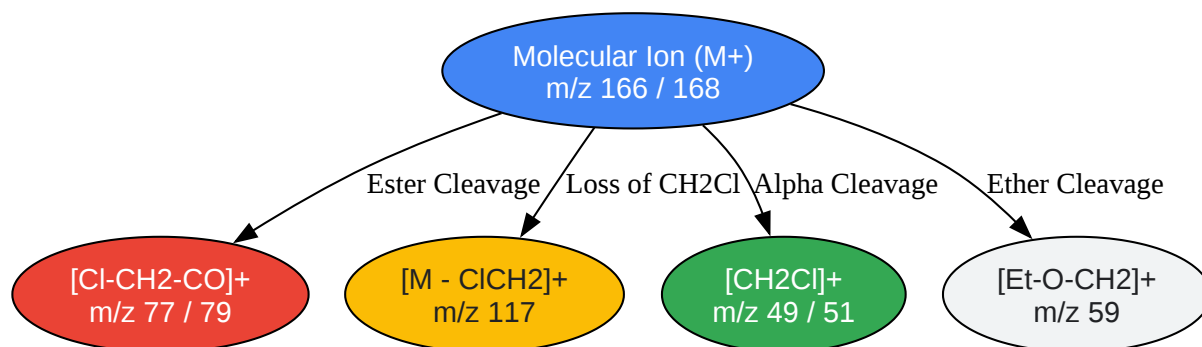
## D. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Fragmentation Pattern: The mass spectrum is dominated by the cleavage of the C-O bonds and the characteristic chlorine isotope pattern.

- Molecular Ion ( $M^+$ ): m/z 166 (weak).
- Isotope Peak ( $M^+$ ): m/z 168 (approx. 33% intensity of  $M^+$ ) due to the presence of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.
- Key Fragments:
  - m/z 117/119: . Loss of the chloromethyl group.
  - m/z 77/79: . The chloroacetyl cation (diagnostic peak).[2]
  - m/z 59: . Cleavage of the ethoxyethyl chain.
  - m/z 49/51: . -Cleavage.

## MS Fragmentation Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathways for **2-ethoxyethyl 2-chloroacetate** under Electron Impact (EI).

## References

- Chemical Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CAS 60682-94-2. Retrieved from [\[Link\]](#)
- Synthesis Methodology: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Spectral Data Verification: SDBS (Spectral Database for Organic Compounds). SDBS No. 2549 (Ethyl chloroacetate) & No. 1290 (2-Ethoxyethanol). AIST.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide | 14350-97-1 | Benchchem [\[benchchem.com\]](#)
- 2. クロロ酢酸エチル 99% | Sigma-Aldrich [\[sigmaaldrich.com\]](#)
- 3. [spectrabase.com](#) [\[spectrabase.com\]](#)

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-Ethoxyethyl 2-Chloroacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604769/docs#technical-guide-spectroscopic-profile-of-2-ethoxyethyl-2-chloroacetate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)